Territrem A
Overview
Description
Territrem A is a mycotoxin originally isolated from the fungus Aspergillus terreus. It is known for its potent biological activities, particularly its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Territrem A involves several steps, starting from simple organic molecules. The process typically includes:
Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions.
Functionalization: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and hydroxylation.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound is often carried out through fermentation processes using Aspergillus terreus. The fungus is cultured in large bioreactors under controlled conditions to maximize yield. The compound is then extracted and purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
Territrem A undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkyl halides are used for substitution reactions.
Major Products
Scientific Research Applications
Territrem A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and as a precursor for synthesizing other bioactive molecules.
Biology: Researchers use it to study its effects on cellular processes and its potential as a biological control agent.
Medicine: Its ability to inhibit acetylcholinesterase makes it a candidate for developing treatments for neurological disorders.
Mechanism of Action
Territrem A exerts its effects primarily by inhibiting acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in studying neurological processes and developing treatments for related disorders .
Comparison with Similar Compounds
Similar Compounds
Territrem A: Another mycotoxin from Aspergillus terreus with similar enzyme inhibition properties.
Territrem B: Shares structural similarities and biological activities with this compound.
Uniqueness
This compound is unique due to its specific molecular structure, which allows for potent and selective inhibition of acetylcholinesterase. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1S,2S,7R,10R)-1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3/t25-,26+,27-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHAHVVYAVVPA-JUDWXZBOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)(C(=O)C=CC3(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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